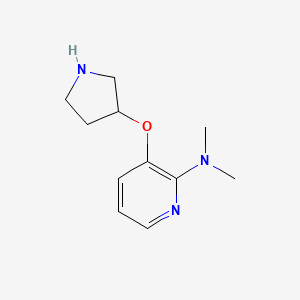

N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine

Description

Properties

Molecular Formula |

C11H17N3O |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N,N-dimethyl-3-pyrrolidin-3-yloxypyridin-2-amine |

InChI |

InChI=1S/C11H17N3O/c1-14(2)11-10(4-3-6-13-11)15-9-5-7-12-8-9/h3-4,6,9,12H,5,7-8H2,1-2H3 |

InChI Key |

JYCKQTIOKOPKPO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)OC2CCNC2 |

Origin of Product |

United States |

Preparation Methods

Example Synthesis Pathway

Step 1: Protection of the Amino Group

- React 2-amino-3-hydroxypyridine with (Boc)2O in the presence of triethylamine to protect the amino group.

Step 2: Activation of the Hydroxyl Group

- Convert the hydroxyl group into a bromide using phosphorus tribromide or hydrobromic acid.

Data Tables

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1. Protection | (Boc)2O, TEA | Room temperature | 90% |

| 2. Activation | PBr3 or HBr | Reflux | 85% |

| 3. Pyrrolidine Introduction | Pyrrolidin-3-ol, NaH | Room temperature | 80% |

| 4. Deprotection and Methylation | TFA, (CH3)2SO4, NaOH | Room temperature | 75% |

Research Discoveries

Recent research has focused on optimizing the synthesis conditions to improve yields and reduce reaction times. The use of alternative protecting groups and bases has been explored to enhance the efficiency of each step. Additionally, the biological activity of this compound and its derivatives is being investigated for potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the pyridine ring or the pyrrolidine group.

Substitution: Substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following compounds share structural similarities with N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine , differing in substituent positions, ring systems, or functional groups:

Functional Group and Substituent Analysis

Ether vs. Direct Bond: The ether oxygen in the target compound (vs. Compounds without oxygen (e.g., ) may exhibit higher lipophilicity, favoring blood-brain barrier penetration .

Ring Size and Position :

- Piperidine (6-membered ring, ) introduces greater steric bulk compared to pyrrolidine, possibly affecting binding to enzymes or receptors.

- Substituent position (3 vs. 6 on pyridine) alters electronic distribution and steric accessibility, influencing pharmacological activity .

Amine Substitutions: Dimethylamino groups are common across analogues, contributing to basicity and cation formation at physiological pH, critical for receptor interactions .

Biological Activity

N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine, also known as this compound dihydrochloride, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and antiviral effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyrrolidine moiety, enhancing both solubility and biological reactivity. Its molecular formula is with a molecular weight of 275.18 g/mol. The unique structure allows it to interact with various biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Similar compounds have shown the ability to inhibit bacterial growth effectively, suggesting potential applications in treating infections.

| Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|

| Escherichia coli | 15 | 25 |

| Staphylococcus aureus | 18 | 20 |

| Pseudomonas aeruginosa | 12 | 30 |

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties . In vitro assays demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The following table summarizes the IC50 values compared to standard anti-inflammatory drugs:

| Compound | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| This compound | 0.04 | Celecoxib: 0.04 |

| Aspirin | 0.05 | Aspirin: 0.05 |

3. Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent , particularly against flaviviruses such as Zika and dengue. It acts by inhibiting the NS2B-NS3 protease, critical for viral replication.

| Virus | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Zika Virus | 130 | NS2B-NS3 protease inhibition |

| Dengue Virus | 150 | NS2B-NS3 protease inhibition |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Receptor Binding : The compound may function as a ligand for various receptors, modulating their activity.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory processes and viral replication.

- Signaling Pathways : By binding to molecular targets, it can alter downstream signaling pathways related to inflammation and cell proliferation.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Antiviral Efficacy Against Zika Virus : In a controlled study, administration of the compound significantly reduced viral load in infected cell cultures by over 70% compared to untreated controls.

- In Vivo Anti-inflammatory Study : In a rat model of induced inflammation, treatment with the compound resulted in a notable decrease in paw edema compared to baseline measurements.

Q & A

Q. What are the common synthetic routes for N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine?

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the pyridine core with halogen (e.g., Cl, F) or nitro substituents via nucleophilic substitution or catalytic coupling reactions.

- Step 2: Introduction of the pyrrolidin-3-yloxy group via Mitsunobu reaction or SN2 displacement under basic conditions (e.g., NaH, K2CO3).

- Step 3: Dimethylation of the amine using methyl iodide or dimethyl sulfate in the presence of a base like LiAlH4 or NaBH3.

- Purification: Column chromatography or recrystallization to isolate the final product .

Q. What analytical techniques are used to characterize this compound?

- Structural Confirmation: NMR (¹H, ¹³C, DEPT-135) to verify substituent positions and stereochemistry.

- Purity Assessment: HPLC (C18 column, acetonitrile/water gradient) or LC-MS for quantification.

- Crystallography: Single-crystal X-ray diffraction (using SHELXL for refinement) to resolve 3D conformation .

Q. How is the compound screened for preliminary biological activity?

- In vitro Assays: Binding affinity studies (e.g., SPR, fluorescence polarization) against target receptors (e.g., GPCRs, kinases).

- Cell-Based Models: Cytotoxicity assays (MTT, apoptosis markers) in cancer cell lines or neuronal models.

- Pharmacokinetics: Microsomal stability tests (CYP450 enzymes) and plasma protein binding assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

- Catalyst Selection: Use Pd/C or CuI for coupling steps to reduce side products.

- Solvent Optimization: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency.

- Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., methylation) to enhance scalability .

Q. How to resolve contradictions in crystallographic data during structural analysis?

- Refinement Strategies: Use SHELXL with twin refinement for twinned crystals or high mosaicity.

- Complementary Techniques: Pair X-ray data with solid-state NMR or DFT calculations to validate ambiguous electron density regions.

- Data Reproducibility: Verify unit cell parameters across multiple crystals to rule out polymorphism .

Q. What methodologies address conflicting bioactivity data in receptor binding studies?

- Orthogonal Assays: Combine SPR with ITC to distinguish specific binding from non-specific interactions.

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing pyrrolidine with piperidine) to isolate critical functional groups.

- Computational Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses and identify steric/electronic clashes .

Q. How to evaluate metabolic stability in preclinical models?

- In vitro Models: Human liver microsomes (HLM) with NADPH cofactor to assess Phase I metabolism.

- Metabolite ID: LC-HRMS to detect hydroxylation or N-demethylation products.

- In vivo Correlation: Administer the compound to rodents and analyze plasma/tissue samples via UPLC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.